2-(1-Hydroxycyclohexyl)propanamide, with the chemical formula CHNO and CAS number 7178-97-4, is a compound that features both a hydroxy group and an amide group, making it versatile in chemical reactions and applications. This compound is synthesized primarily from cyclohexanone and is characterized by its unique structural properties that allow for various interactions in biological systems.
This compound falls under the category of amides, specifically secondary amides due to the presence of one hydroxy group attached to a cyclohexane ring. It is derived from cyclohexanone, which is a common precursor in organic synthesis. The classification of 2-(1-hydroxycyclohexyl)propanamide can be further refined into functional groups, highlighting its hydroxy and amide functionalities.
The synthesis of 2-(1-hydroxycyclohexyl)propanamide typically involves the following steps:
In industrial settings, large-scale production may utilize continuous processes or high-pressure hydrogenation techniques to enhance efficiency and purity .
The molecular structure of 2-(1-hydroxycyclohexyl)propanamide can be represented as follows:
The structural data indicates that the compound possesses a cyclohexane ring with a hydroxy group attached at one position and an amide functional group at another, contributing to its chemical reactivity and potential biological activity .
2-(1-hydroxycyclohexyl)propanamide can undergo several types of chemical reactions:
The mechanism of action for 2-(1-hydroxycyclohexyl)propanamide involves its ability to interact with biological targets through hydrogen bonding facilitated by its hydroxy and amide groups. This interaction can influence various cellular pathways, potentially modulating enzyme activity and receptor interactions, which may lead to therapeutic effects in certain contexts .
| Property | Data |
|---|---|
| CAS Number | 7178-97-4 |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 2-(1-hydroxycyclohexyl)propanamide |
| InChI | InChI=1S/C9H17NO2/c1-7(8(10)11)9(12)5-3-2-4-6-9/h7,12H,2-6H2,1H3,(H2,10,11) |
The scientific uses of 2-(1-hydroxycyclohexyl)propanamide include:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: